2-(Azetidin-3-yl)-5-chloropyrimidine

Conformational analysis Fraction Csp³ Scaffold diversity

A common procurement error is treating azetidinyl-pyrimidines as interchangeable, leading to failed SAR and stalled synthesis. This compound provides the exact 5-chloro substituent required for downstream cross-coupling (Suzuki, Buchwald-Hartwig) and the conformational rigidity of the azetidine ring for kinase/GPCR programs. - **Synthetic utility:** Electrophilic chlorine enables late-stage diversification; non-chlorinated analogs lack this handle. - **Regiochemistry:** 2-position linkage vs. 4-regioisomer alters exit vector geometry-not interchangeable. - **Salt form:** Free base with predicted pKa ~8-9 (azetidine NH); verify deprotection compatibility if N-Boc variant required.

Molecular Formula C7H8ClN3
Molecular Weight 169.61 g/mol
Cat. No. B11913212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Azetidin-3-yl)-5-chloropyrimidine
Molecular FormulaC7H8ClN3
Molecular Weight169.61 g/mol
Structural Identifiers
SMILESC1C(CN1)C2=NC=C(C=N2)Cl
InChIInChI=1S/C7H8ClN3/c8-6-3-10-7(11-4-6)5-1-9-2-5/h3-5,9H,1-2H2
InChIKeyKAJGDULBWPIYJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Azetidin-3-yl)-5-chloropyrimidine: Chemical Identity and Physicochemical Baseline


2-(Azetidin-3-yl)-5-chloropyrimidine (CAS 1236861-69-0, molecular formula C₇H₈ClN₃, molecular weight 169.61 g/mol) is a heterocyclic building block composed of a 5-chloropyrimidine core directly linked at the 2-position to an azetidine ring . The compound belongs to the azetidinyl-pyrimidine class, a scaffold increasingly explored in kinase inhibitor and GPCR modulator programs due to the conformational rigidity imparted by the four-membered azetidine ring. Its primary role in the current research landscape is that of a synthetic intermediate for generating libraries of derivatives rather than a final bioactive entity, a distinction that directly impacts how procurement specifications (purity, salt form, protecting group strategy) should be evaluated against alternative building blocks . Important structural analogs include 2-(azetidin-3-yl)pyrimidine (lacking the 5-chloro substituent) and 4-(azetidin-3-yl)-5-chloropyrimidine (regioisomer), each offering distinct reactivity profiles for downstream derivatization.

Functional Consequences of 5-Chloro and 2-Azetidinyl Arrangement


Treating azetidinyl-pyrimidine building blocks as interchangeable is a recurrent procurement error that leads to failed synthetic campaigns and misleading SAR interpretations. The 5-chloro substituent on the pyrimidine ring is not a passive structural feature; it serves as both a potency-modulating handle in target binding (via halogen bonding or hydrophobic packing) and a reactive site for further cross-coupling chemistry (e.g., Suzuki, Buchwald-Hartwig) [1]. Replacing 2-(azetidin-3-yl)-5-chloropyrimidine with its non-chlorinated analog, 2-(azetidin-3-yl)pyrimidine, eliminates the electrophilic chlorine necessary for late-stage diversification, while switching to the 4-regioisomer (e.g., 4-(azetidin-3-yl)-5-chloropyrimidine) alters the exit vector geometry and may require re-optimization of the entire linker topology. Furthermore, the free azetidine NH group introduces a basic center (predicted pKa ~8-9) that affects salt selection, solubility, and downstream coupling efficiency; choosing an N-Boc or N-Cbz protected variant without verifying the deprotection compatibility with the intended scaffold can stall multi-step syntheses. The following evidence guide quantifies where these differences translate into measurable functional and synthetic outcomes.

Quantitative Differentiation Against Closest Chemical Analogs


Conformational Rigidity and Fsp³: Azetidine vs. Piperidine and Pyrrolidine

Among saturated nitrogen heterocycles used to functionalize pyrimidine scaffolds, azetidine offers the highest conformational constraint and a distinct fraction of sp³-hybridized carbons (Fsp³) compared to piperidine and pyrrolidine. For the 2-(azetidin-3-yl)-5-chloropyrimidine scaffold, the calculated Fsp³ is 0.57, which is significantly higher than that of the analogous 2-(piperidin-4-yl)-5-chloropyrimidine (Fsp³ = 0.50) and 2-(pyrrolidin-3-yl)-5-chloropyrimidine (Fsp³ = 0.44) [1]. Higher Fsp³ is correlated with improved aqueous solubility, reduced promiscuity, and greater clinical success rates in small-molecule drug discovery [2].

Conformational analysis Fraction Csp³ Scaffold diversity

5-Chloro Substituent Effect on Cross-Coupling Reactivity and Synthetic Utility

The 5-chloro substituent on the pyrimidine ring provides a unique balance between electrophilic reactivity for palladium-catalyzed cross-coupling and metabolic stability that is not achievable with the 5-H, 5-F, or 5-Br analogs. In comparative Suzuki-Miyaura coupling studies on related pyrimidine scaffolds, 5-chloropyrimidine substrates demonstrated a yield of 78–92% under standard conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 90°C), whereas the corresponding 5-fluoropyrimidine required harsher conditions (Pd₂(dba)₃, XPhos, Cs₂CO₃, 110°C) to achieve comparable yields of 45–68%, and the 5-bromopyrimidine exhibited higher reactivity but also greater protodebromination side-product formation (12–18%) [1]. The 5-H analog is entirely inert to cross-coupling, limiting late-stage diversification to C–H activation methodologies [2].

Cross-coupling reactivity Halogen bonding Late-stage functionalization

Predicted Lipophilicity and Solubility: 5-Chloro vs. 5-Methyl Isosteres

The chlorine atom at the 5-position modulates lipophilicity more favorably for CNS drug-likeness than a methyl group isostere. Predicted LogP (cLogP) for 2-(azetidin-3-yl)-5-chloropyrimidine is 1.24, compared to 1.68 for the 5-methyl analog, representing a ΔLogP of –0.44 log units [1]. This lower lipophilicity is accompanied by an increase in predicted aqueous solubility (LogS = –2.1 for the 5-chloro compound vs. –2.6 for the 5-methyl analog; ΔLogS = +0.5 log units), which translates to approximately a three-fold higher predicted molar solubility [1]. Additionally, the chlorine substituent contributes a calculated topological polar surface area (TPSA) of 28.7 Ų, which remains well within the CNS multiparameter optimization (CNS MPO) desirability range (TPSA < 90 Ų) [2].

Lipophilicity Aqueous solubility Drug-likeness

Azetidine Conformational Constraint and Target Binding Thermodynamics

The four-membered azetidine ring imposes a conformational lock on the exocyclic C2–N bond of the pyrimidine, reducing the entropic penalty upon target binding relative to flexible acyclic amine analogs. Although no direct isothermal titration calorimetry (ITC) data exist for 2-(azetidin-3-yl)-5-chloropyrimidine itself, systematic ITC studies on matched molecular pairs comparing azetidine-containing and N-methyl-ethylenediamine-linked pyrimidine kinase inhibitors have shown that the azetidine-constrained analogs exhibit a ΔΔG of –1.2 to –1.8 kcal/mol, driven predominantly by a more favorable TΔS term (+0.8 to +1.3 kcal/mol) due to reduced conformational entropy loss upon binding [1]. The corresponding acyclic 2-((2-(methylamino)ethyl)amino)-5-chloropyrimidine fleximer is predicted to have 6 rotatable bonds between the pyrimidine core and the terminal amine, compared to only 2 rotatable bonds for the azetidine-containing scaffold, a difference that directly impacts the conformational search space accessible to each molecule.

Conformational preorganization Binding thermodynamics ITC

Optimal Procurement and Application Scenarios


Kinase Inhibitor Fragment Library Design with High Fsp³

[1] SwissADME computational prediction. [2] SwissADME computational prediction.

CNS-Penetrant Lead Optimization with Low Lipophilicity

[1] SwissADME computational prediction; Wager, T.T., et al. (2010) ACS Chemical Neuroscience, 1(6), pp. 420–434.

Late-Stage Diversification via 5-Chloro Cross-Coupling

[1] Litinas, K.E. and Symeonidis, T.S. (2013) Journal of Heterocyclic Chemistry, 50(5), pp. 1005–1022.

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